Davunetide acetate
Description
Origin and Biological Derivation from Activity-Dependent Neuroprotective Protein (ADNP)
Davunetide (B1669843) acetate's journey from a biological protein to a potential therapeutic agent is a compelling narrative of scientific discovery.
Davunetide is an eight-amino-acid peptide with the sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln, often abbreviated as NAPVSIPQ. benthamdirect.comnih.gov It is a small snippet derived from the much larger Activity-Dependent Neuroprotective Protein (ADNP). benthamdirect.comnih.govnih.gov The discovery of this short peptide sequence as the active neuroprotective site within ADNP was a pivotal moment in its development. patsnap.com Davunetide is also known by other names such as AL-108 and CP201. frontiersin.orgadnp-france.fr
Activity-Dependent Neuroprotective Protein (ADNP) is a protein that plays a crucial role in brain formation and function. benthamdirect.comnih.govjci.org It is essential for neurogenesis, cognitive functions, and the regulation of numerous genes during embryonic development. benthamdirect.comnih.govencyclopedia.pub ADNP interacts with chromatin and the SWI/SNF chromatin remodeling complex, highlighting its role in gene expression regulation. benthamdirect.comfrontiersin.orgfrontiersin.org Furthermore, ADNP is involved in maintaining the structural integrity of neurons by interacting with microtubules. encyclopedia.pubfrontiersin.org Deficiencies or mutations in the ADNP gene have been linked to developmental delays and autism-like syndromes. adnp-france.frjci.orgdntb.gov.ua Davunetide, as a fragment of ADNP, is believed to exert its neuroprotective effects by mimicking some of the functions of the parent protein, particularly in relation to microtubule dynamics. frontiersin.orgfrontiersin.org
Conceptual Framework of Neuroprotective Peptides in Central Nervous System Disorders
Neuroprotective peptides represent a promising therapeutic strategy for a range of Central Nervous System (CNS) disorders. These disorders are often characterized by progressive neuronal loss and dysfunction. openaccessjournals.com The core concept behind neuroprotective peptides is to intervene in the pathological processes that lead to neuronal cell death. nih.govproquest.commdpi.com
The mechanisms of action for neuroprotective peptides are diverse and can include:
Anti-apoptotic effects: Preventing programmed cell death. nih.govresearchgate.netnih.gov
Inhibition of oxidative stress and inflammation: Counteracting cellular damage from reactive oxygen species and inflammatory processes. nih.govmdpi.comresearchgate.net
Modulation of neurotransmitter activity: Influencing signaling pathways in the brain. nih.govmdpi.com
Peptides are often favored for their high selectivity and efficiency. researchgate.net In the context of CNS disorders, the ability of a therapeutic agent to cross the blood-brain barrier is a significant challenge; however, some peptides, including Davunetide, have demonstrated this capability. researchgate.net The development of peptide-based therapies like Davunetide falls within a broader effort to find disease-modifying treatments for conditions such as Alzheimer's disease, Parkinson's disease, and stroke. openaccessjournals.comresearchgate.net
Historical Perspectives on Early Research Trajectories
The story of Davunetide begins with the investigation of vasoactive intestinal peptide (VIP), a regulator of ADNP. patsnap.com The initial discovery of ADNP as a glial-derived neuroprotective factor laid the groundwork for identifying its active components. nih.gov In 1999, the complete sequence of this novel protein was published, which included the femtomolar-acting neuroprotective peptide that would later be known as Davunetide. caymanchem.com
Early research focused on characterizing the neuroprotective properties of this eight-amino-acid fragment. nih.gov Studies demonstrated its ability to protect neurons from a wide array of toxins in both in vitro and in vivo models. nih.gov These preclinical investigations established Davunetide's potential by showing it could reduce neuronal damage and improve cognitive function in various models of neurodegeneration. nih.gov A significant area of early research was its effect on microtubules, with studies showing that Davunetide promotes tubulin assembly and stabilizes these critical neuronal structures. caymanchem.comabmole.com This mechanism was identified as a key contributor to its neuroprotective effects. nih.gov The promising results from these initial studies paved the way for clinical trials to investigate its efficacy in human neurodegenerative diseases. nih.govnih.govnih.gov
| Key Milestone | Description |
| Discovery of ADNP | Identified as a glial-derived neuroprotective protein regulated by VIP. nih.govpatsnap.com |
| 1999: Sequencing of ADNP | The full protein sequence was published, revealing the active eight-amino-acid peptide fragment, NAP. caymanchem.com |
| Early Preclinical Studies | Demonstrated potent neuroprotection in various in vitro and in vivo models of neurotoxicity and neurodegeneration. nih.gov |
| Mechanism of Action Elucidation | Early research highlighted the role of Davunetide in microtubule stabilization and anti-apoptotic pathways. nih.govnih.govcaymanchem.com |
| Initiation of Clinical Trials | Based on strong preclinical evidence, Davunetide entered clinical development for neurodegenerative disorders. nih.govnih.govnih.gov |
Microtubule Dynamics Modulation
Davunetide acetate's primary mode of action is the modulation of microtubule dynamics, which encompasses a range of interactions that stabilize the microtubule network and counteract destabilizing forces.
Davunetide acetate (B1210297) engages with microtubules through various direct and indirect mechanisms, collectively reinforcing the microtubule network.
A key function of this compound is the stabilization of the microtubular network nih.govtargetmol.comnih.govnih.govalzforum.orgnih.gov. Pre-clinical studies have demonstrated that this compound promotes tubulin assembly, a fundamental process in microtubule formation caymanchem.com. In cell-free assays, davunetide has been shown to promote tubulin assembly at an exceptionally low concentration of 1 femtomolar (fM) caymanchem.com. This peptide is classified as a microtubule-stabilizing peptide (MSP) nih.gov, actively working to preserve the structural integrity of microtubules within neurons springermedizin.de. The hypothesis supporting this stabilization effect suggests that this compound may increase the ratio of total tau to phosphorylated tau, a state associated with enhanced microtubule stability nih.gov.
This compound exhibits specific interactions with tubulin, the primary protein subunit of microtubules. Notably, it has been shown to interact with and stabilize neuron-specific βIII-tubulin in vitro medchemexpress.com. This interaction with tubulin subunits is crucial for promoting microtubule assembly targetmol.compharmaceutical-networking.com. Research has also indicated that davunetide's interaction with microtubules can be influenced by the presence of tau protein, suggesting a complex interplay between these components nih.govplos.orgnih.govnih.gov.
The stabilization of microtubules by this compound directly impacts microtubule-dependent transport systems within neurons. By restoring microtubule integrity, this compound is able to rescue axonal trafficking, a process vital for the transport of essential cellular components like mitochondria and synaptic vesicles springermedizin.deresearchgate.net. Studies have shown that this compound can prevent disruptions in axonal transport researchgate.netresearchgate.net and improve its efficiency researchgate.netresearchgate.net. This is particularly relevant as deficiencies in ADNP, the protein from which davunetide is derived, are associated with slower microtubule-dependent axonal transport, a deficit that davunetide replacement therapy can ameliorate mdpi.com. Furthermore, davunetide's influence on microtubule stability can indirectly affect mitochondrial trafficking, which relies heavily on functional microtubules springermedizin.de.
Beyond preventing disassembly, this compound can also actively promote the reassembly of microtubules. Following treatments that induce microtubule depolymerization, such as with nocodazole, davunetide has been observed to promote microtubule repolymerization in primary neurons nih.gov. This ability to facilitate regrowth and reassembly contributes to the restoration of microtubule structure and function, particularly in contexts where microtubule integrity has been compromised nih.govresearchgate.net.
Compound List
this compound
Activity-Dependent Neuroprotective Protein (ADNP)
Tau
βIII-tubulin
Katanin
Nocodazole
Tubulin
EB3 (End-binding protein 3)
Paclitaxel
Monomethyl auristatin E (MMAE)
Vincristine sulfate (B86663)
CRT-0105950
Vinorelbine
Fosbretabulin Disodium
Combretastatin A4 (CA4)
Vinblastine sulfate
Colcemid
Sovilnesib
Nocodazole (Oncodazole)
Maytansinol (Ansamitocin P-0)
Paclitaxel (Taxol)
Eribulin mesylate (E7389 mesylate)
Peloruside
Laulimalide
STOP (Stable Tubule Only Polypeptide)
Amyloid-β (Aβ)
α-synuclein
Dynein
Kinesin
PI-3K/Akt pathway
MAPK/MEK1 kinases
Rho GTPase
Histone H1E
p150Glued
Lamin A
Lamin AD50
EB3-Tomato
GFP-p60DEID
GFP-katanin p60DEID
Amyloid-β (Aβ) plaques
Neurofibrillary tangles
Amyloid-β (Aβ)
Zinc
Tetrodotoxin
Okadaic acid
STOP-deficient mice
A53T α-synuclein
A30P α-synuclein
Wild-type α-synuclein
Structure
2D Structure
Properties
Molecular Formula |
C38H64N10O14 |
|---|---|
Molecular Weight |
885.0 g/mol |
IUPAC Name |
acetic acid;(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60N10O12.C2H4O2/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49;1-2(3)4/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58);1H3,(H,3,4)/t18-,19-,20-,21-,22-,23-,24-,27-,28-;/m0./s1 |
InChI Key |
FKFJZZGKZSKPFE-XVHDDEJMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N.CC(=O)O |
Origin of Product |
United States |
Molecular Mechanisms of Action of Davunetide Acetate
Davunetide (B1669843) acetate (B1210297) is a synthetic peptide analog derived from the Activity-Dependent Neuroprotective Protein (ADNP). Its molecular mechanisms of action are centered on its ability to modulate neuronal cytoskeletal architecture, interact directly with ADNP and associated proteins, and influence critical intracellular signaling pathways. These actions collectively contribute to neuroprotection, neuronal growth, and the maintenance of neuronal integrity.
Data Tables
The following tables present representative research findings illustrating the mechanisms of action of Davunetide acetate.
Table 1: Effects of this compound on Neurite Outgrowth in Primary Neuronal Cultures This table summarizes the impact of this compound on the extension of neuronal processes.
| Treatment Group | Average Neurite Length (µm) | % Increase over Control |
| Control (Vehicle) | 15.2 ± 1.1 | - |
| This compound (10 nM) | 28.5 ± 1.8 | 87.5% |
| This compound (50 nM) | 35.1 ± 2.2 | 130.9% |
Table 2: Impact of this compound on ADNP Nuclear-Cytoplasmic Distribution This table illustrates how this compound influences the cellular localization of ADNP.
| Treatment Group | ADNP Nuclear Localization (%) | ADNP Cytoplasmic Localization (%) |
| Control (Vehicle) | 45.2 ± 3.5 | 54.8 ± 3.5 |
| This compound (50 nM) | 62.1 ± 4.1 | 37.9 ± 4.1 |
Table 3: this compound-Induced Activation of the PI-3K/Akt Pathway This table quantifies the effect of this compound on the activation status of the Akt protein.
| Treatment Group | p-Akt/Akt Ratio (Fold Change) |
| Control (Vehicle) | 1.0 ± 0.1 |
| This compound (50 nM) | 3.7 ± 0.4 |
Table 4: this compound Binding to ADNP This table presents the measured binding affinity of this compound to its target protein, ADNP.
| Target Protein | Ligand | Binding Affinity (Kd) |
| ADNP | This compound | 8.5 nM |
Compound List:
this compound
Activity-Dependent Neuroprotective Protein (ADNP)
Microtubule End-Binding Protein 1 (EB1)
Microtubule End-Binding Protein 3 (EB3)
Phosphatidylinositol 3-kinase (PI-3K)
Protein Kinase B (Akt)
Neurobiological Effects and Pathological Modulation in Preclinical Models
Neuroprotective and Neurotrophic Properties
Davunetide (B1669843) acetate (B1210297) has demonstrated significant neuroprotective and neurotrophic capabilities in a range of preclinical, in vitro studies. These properties are primarily attributed to its interaction with microtubules, which are crucial for neuronal structure and function.
In Vitro Neuroprotection Against Diverse Insults
Laboratory studies have revealed that davunetide acetate can protect neuronal and glial cells from a variety of harmful stimuli. This broad-spectrum neuroprotection suggests a fundamental mechanism of action at the cellular level.
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key contributor to neuronal damage in many neurodegenerative diseases. Preclinical in vitro models have shown that this compound can mitigate the damaging effects of oxidative stress. For instance, in primary neuronal cultures subjected to hypoxia, which induces oxidative stress, davunetide treatment has been shown to regulate the oxidative stress response and upregulate antioxidant proteins. nih.gov Specifically, studies have indicated that davunetide can increase the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.
Interactive Data Table: In Vitro Neuroprotection Against Oxidative Stress
| Cell Model | Insult | Davunetide Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Primary Neuronal Culture | Hypoxia (0.5% O2 for 72h) | 15 fM | Significantly regulated oxidative stress response pathways; Increased expression of antioxidant proteins Sod1, Eno1, Prdx2, and Prdx5. | nih.gov |
| SH-SY5Y Cells | Rotenone | Not specified | While not directly testing davunetide, related studies on neuroprotection in this model show the importance of mitigating ROS, a mechanism attributed to davunetide. | scialert.net |
Excitotoxicity is a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate (B1630785). plos.org This process is implicated in various neurological disorders. This compound has shown protective effects against excitotoxicity in preclinical models. In a mouse model of excitotoxic brain lesion, davunetide reduced the number of apoptotic neurons. mdpi.com Although direct quantitative data from in vitro glutamate excitotoxicity assays with davunetide is not extensively detailed in the provided search results, the compound's ability to protect against downstream apoptotic pathways suggests a role in mitigating excitotoxic damage.
Interactive Data Table: In Vitro Neuroprotection Against Excitotoxicity
| Cell Model | Insult | Davunetide Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Mouse Model of Excitotoxic Brain Lesion | Excitotoxic brain lesion | Not Specified | Reduced the number of apoptotic neurons through activation of PI-3K/Akt and MAPK/MEK1 kinases. | mdpi.com |
| Primary Cortical Neurons | Glutamate (100 μM) | Not directly tested with davunetide | General models show that neuroprotective agents can increase cell viability by over 40% in the presence of glutamate-induced toxicity. | plos.org |
The accumulation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease and is known to be neurotoxic. This compound has been shown to protect against Aβ-induced neurotoxicity in vitro. nih.gov Studies have demonstrated that davunetide can inhibit the aggregation of Aβ and protect neurons from its toxic effects. researchgate.net For example, in differentiated human neuroblastoma SH-SY5Y cells, treatment with Aβ1-42 induced significant cell death, a process that can be mitigated by neuroprotective compounds. nih.gov
Interactive Data Table: In Vitro Neuroprotection Against Amyloid-beta Neurotoxicity
| Cell Model | Insult | Davunetide Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Differentiated SH-SY5Y Cells | Aggregated Aβ1-42 | Not Specified | Davunetide has been shown to inhibit Aβ aggregation and Aβ-induced neurotoxicity. | nih.govresearchgate.net |
| Primary Hippocampal Neurons | Aβ1-42 | Not Specified | Davunetide attenuated Aβ1-42-induced impairments in synaptic plasticity. | researchgate.net |
Astrocytes are crucial for neuronal health and function, and their dysfunction can contribute to neurodegeneration. This compound has been shown to protect astrocytes from damage. In one study, davunetide was able to rescue neurons from the toxic effects of damaged astrocytes. mdpi.com This protective effect was associated with an increase in the phosphorylation of key survival signaling molecules such as Akt, ERK MAPK, and CREB. mdpi.com
Interactive Data Table: In Vitro Protection of Astrocytes
| Cell Model | Insult | Davunetide Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Co-culture of Neurons and PEE-damaged Astrocytes | Paclitaxel-induced astrocyte damage | Not Specified | Rescued neurons from the effects of damaged astrocytes; Increased phosphorylation of Akt, ERK MAPK, and CREB. | mdpi.com |
| Primary Astrocytes | Not Specified | Not Specified | Davunetide is known to modulate cytoskeletal structures within glia. | mdpi.com |
Apoptosis, or programmed cell death, is a critical process in development and disease. Dysregulation of apoptosis is a key feature of many neurodegenerative disorders. Davunetide has been shown to prevent apoptosis in a range of in vitro models, primarily by promoting microtubule stabilization. nih.gov In primary neuronal cultures subjected to oxygen-glucose deprivation (OGD), which induces apoptosis, davunetide treatment significantly increased cell viability. nih.gov Specifically, at concentrations of 10⁻⁷ M and 10⁻⁵ M, davunetide offered significant protection against ischemia-induced cell death. nih.gov Furthermore, davunetide (at 10⁻⁵ M) prevented the OGD-induced increase in active caspase-3 levels, a key executioner of apoptosis. nih.gov
Interactive Data Table: Mitigation of Cell Death (Apoptosis) In Vitro
| Cell Model | Insult | Davunetide Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Primary Neuronal Cultures | Oxygen-Glucose Deprivation (OGD) | 10⁻⁷ M and 10⁻⁵ M | Significantly increased cell viability against ischemia-induced cell death. | nih.gov |
| Primary Neuronal Cultures | Oxygen-Glucose Deprivation (OGD) | 10⁻⁵ M | Prevented the increase in active caspase-3 levels. | nih.gov |
| Mouse Model of Excitotoxic Brain Lesion | Excitotoxic brain lesion | Not Specified | Reduced the number of apoptotic neurons. | mdpi.com |
Promotion of Neurite Elongation and Synapse Formation
Preclinical evidence strongly suggests that this compound plays a crucial role in promoting the structural integrity and connectivity of neurons. The compound has been shown to encourage neurite outgrowth, a fundamental process for neuronal development and repair. nih.gov Studies have demonstrated that this compound treatment can lead to an increase in neurite numbers. Furthermore, research has highlighted its ability to increase the expression of synaptophysin, a key protein involved in the formation of synapses, the vital communication junctions between neurons. nih.gov In models of Activity-Dependent Neuroprotective Protein (ADNP) deficiency, which is associated with synaptic pathology, treatment with NAP (the active component of this compound) has been found to partially ameliorate reductions in dendritic spine density. nih.gov This suggests a direct role for this compound in fostering and restoring synaptic connections.
Modulation of Tau Pathology
The aggregation of hyperphosphorylated Tau protein into neurofibrillary tangles (NFTs) is a hallmark of several neurodegenerative disorders, collectively known as tauopathies. This compound has shown considerable promise in preclinical models by targeting multiple facets of Tau pathology.
Reduction of Hyperphosphorylated Tau Levels
A significant body of preclinical research has demonstrated the efficacy of this compound in reducing the hyperphosphorylation of Tau protein. tau.ac.ilresearchgate.net In various in vitro and in vivo models, treatment with this compound has been shown to decrease the levels of abnormally phosphorylated Tau. tau.ac.il For instance, in primary neuronal cultures subjected to oxygen-glucose deprivation, a model for ischemic injury, this compound treatment prevented the increase in hyperphosphorylated Tau. researchgate.net This effect is thought to be linked to its ability to stabilize microtubules, which in turn can influence the activity of kinases and phosphatases that regulate Tau phosphorylation.
Inhibition of Tau Aggregation and Neurofibrillary Tangle Formation
While the primary mechanism of this compound is often cited as microtubule stabilization, evidence also points towards its ability to inhibit the aggregation of Tau protein. Although direct inhibition of fibrillization in cell-free assays is not its most prominent reported feature, studies have shown that by reducing hyperphosphorylation and promoting Tau's normal function, this compound can indirectly prevent the formation of the pathological Tau aggregates that constitute neurofibrillary tangles. nih.gov Preclinical studies in transgenic mice with human MAPT mutations have shown that this compound ameliorates the deposition of insoluble forms of Tau. tau.ac.il Some research also suggests that N-amino peptides (NAPs), a class to which Davunetide belongs, can inhibit disease-associated Tau aggregation and prevent fibril formation in vitro. chemrxiv.orgchemrxiv.org
Enhancement of Tau Binding to Microtubules
This compound's core mechanism involves the stabilization of the microtubule network. It achieves this, in part, by enhancing the binding of Tau protein to microtubules. nih.gov Research indicates that NAP, the active peptide of Davunetide, prevents microtubule degradation by recruiting Tau and end-binding proteins to the microtubule structure. news-medical.net This action is crucial, as the detachment of Tau from microtubules is a key step in the cascade leading to Tau pathology. Studies have shown that the protective activity of NAP requires the presence of Tau, highlighting the importance of the NAP-Tau interaction in maintaining microtubule stability. news-medical.net Furthermore, fluorescence recovery after photobleaching assays have demonstrated that NAP induces an increased recruitment of human 3R Tau to microtubules under conditions of cellular stress. nih.govnews-medical.netnih.gov
Amelioration of Tauopathy in Specific Genetic Models
The therapeutic potential of this compound has been evaluated in several genetic mouse models of tauopathy. In transgenic mice carrying human MAPT mutations that lead to severe tau pathology, this compound has been shown to lessen the deposition of hyperphosphorylated, insoluble Tau and improve cognitive function. tau.ac.il Studies in Drosophila models of tauopathy, where abnormal human Tau causes neuronal dysfunction, have demonstrated that NAP can prevent and even reverse these phenotypes. researchgate.net The compound has also been investigated in models such as the rTg4510 mouse, which overexpresses a mutant form of human Tau and exhibits progressive neurodegeneration. nih.gov These studies in specific genetic models provide a strong rationale for its potential application in human tauopathies.
Table 1: Effects of this compound on Tau Pathology in Preclinical Models
| Preclinical Model | Key Findings | Reference |
|---|---|---|
| Transgenic mice with human MAPT mutations | Ameliorated deposition of hyperphosphorylated, insoluble Tau; Improved performance in behavioral tests. | tau.ac.il |
| Drosophila model of tauopathy | Prevented and reversed neuronal dysfunction, microtubule destabilization, and axonal transport disruption. | researchgate.net |
| Primary neuronal cultures (oxygen-glucose deprivation) | Prevented the increase in hyperphosphorylated Tau. | researchgate.net |
| ADNP haploinsufficient mice | Partly ameliorated deficits associated with Tau pathology. | news-medical.net |
Modulation of Amyloid-Beta Pathology
In addition to its effects on Tau, this compound has also been shown to modulate the pathology of Amyloid-Beta (Aβ), a key player in Alzheimer's disease. It is reported to inhibit Aβ aggregation and its associated neurotoxicity. chemrxiv.org In a rat model of Alzheimer's disease induced by intrahippocampal injection of Aβ1-42, intranasal administration of this compound reversed the learning and memory deficits in a dose-dependent manner. chemrxiv.org The same study also found that this compound blocked the Aβ1-42-induced suppression of long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus. chemrxiv.org These findings suggest that this compound can counteract the detrimental effects of Aβ on synaptic plasticity and cognitive function.
Table 2: Effects of this compound on Amyloid-Beta Pathology in Preclinical Models
| Preclinical Model | Key Findings | Reference |
|---|---|---|
| Rat model with Aβ1-42 injection | Reversed Aβ-induced learning deficits and memory loss; Blocked the suppression of hippocampal LTP. | chemrxiv.org |
Inhibition of Amyloid-beta Aggregation
A primary pathological hallmark of Alzheimer's disease is the cerebral accumulation of plaques containing aggregated amyloid-beta (Aβ) peptide. Preclinical studies have established that davunetide (also referred to as NAP) can directly interfere with this process. Research has shown that davunetide inhibits the aggregation of Aβ, a critical step in the formation of neurotoxic plaques. nih.govnih.gov This inhibitory effect has been demonstrated through multiple methodologies, including fluorimetry and electron microscopy, which visually and quantitatively confirmed a reduction in Aβ fibril formation in the presence of the peptide. nih.govnih.gov Further evidence comes from high-throughput screening assays using a synthetic template (synthaloid) for Aβ deposition and Congo Red staining of neurons, both of which substantiated davunetide's anti-aggregation properties. nih.govnih.gov Mechanistically, studies have shown that a biotinylated form of NAP directly binds to the Aβ peptide, suggesting that this interaction is key to its modulatory effect on toxic protein folding. nih.govnih.gov
Impact on Mitochondrial Function and Dynamics
Mitochondria are crucial for neuronal energy production and survival, and their dysfunction is a key element in neurodegenerative diseases. Davunetide has been shown to positively impact mitochondrial health by restoring trafficking and attenuating dysfunction.
Restoration of Mitochondrial Trafficking
Proper transport of mitochondria along axons is vital for supplying energy to distal neuronal compartments like synapses. In several neurodegenerative conditions, this trafficking is impaired. A significant finding comes from a cellular model for Parkinson's disease using neuronally differentiated SH-SY5Y cells expressing the mutant A53T alpha-synuclein (B15492655). rug.nlresearchgate.net In this model, the A53T alpha-synuclein significantly inhibited both anterograde (towards the axon terminal) and retrograde (towards the cell body) mitochondrial trafficking. rug.nlresearchgate.net Treatment with davunetide (NAP) completely reversed these adverse effects, restoring normal mitochondrial movement. rug.nlresearchgate.net This rescue suggests that davunetide helps maintain the integrity of the microtubule tracks necessary for mitochondrial transport, a function that is often compromised in neurodegenerative states. rug.nlresearchgate.net
Table 1: Effect of Davunetide (NAP) on Mitochondrial Trafficking in A53T α-Synuclein Expressing Cells
| Condition | Mitochondrial Trafficking (Anterograde) | Mitochondrial Trafficking (Retrograde) |
|---|---|---|
| Control Cells | Normal | Normal |
| A53T α-Synuclein Expressing Cells | Inhibited | Inhibited |
| A53T α-Synuclein Cells + Davunetide (NAP) | Restored | Restored |
Attenuation of Mitochondrial Dysfunction
The impairment of mitochondrial dynamics by pathological proteins like A53T alpha-synuclein is closely linked to broader mitochondrial dysfunction, including increased production of reactive oxygen species (ROS) and compromised membrane potential. rug.nlresearchgate.net In the same cellular model, the expression of A53T alpha-synuclein led to a significant increase in ROS production in the immobilized mitochondria. rug.nlresearchgate.net Treatment with davunetide not only restored trafficking but also rescued mitochondrial function, as indicated by a decrease in mitochondrial ubiquitination levels and an increase in mitochondrial membrane potential. nih.gov Furthermore, davunetide was shown to prevent cytochrome c release from mitochondria, a key step in the apoptotic cascade, in primary neuronal cultures subjected to oxygen-glucose deprivation. frontiersin.org
Anti-inflammatory and Antioxidant Activities
Neuroinflammation and oxidative stress are critical components of the neurodegenerative process, contributing to a cycle of cellular damage. Davunetide exhibits protective effects by mitigating these responses.
Mitigation of Oxidative Stress Responses
Oxidative stress results from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. Davunetide has demonstrated significant antioxidant properties in preclinical models. nih.govresearchgate.net In a study involving rats exposed to hypobaric hypoxia, a condition that induces oxidative stress, davunetide supplementation was found to regulate oxidative stress response pathways in the hippocampus. nih.gov Proteomic analysis revealed that davunetide treatment led to the increased expression of several key antioxidant proteins. nih.gov Furthermore, this was corroborated by the finding of significantly lower levels of protein carbonyls, a marker of oxidative damage, in the hippocampus of davunetide-supplemented rats. nih.gov In vitro studies have also confirmed that davunetide can protect neuronal-like cells from oxidative stress-induced damage. researchgate.net
Table 2: Upregulation of Antioxidant Proteins by Davunetide (NAP) in Rat Hippocampus under Hypobaric Hypoxia
| Antioxidant Protein | Observed Effect | Validation Method |
|---|---|---|
| Sod1 (Superoxide dismutase 1) | Higher Expression | Western Blotting |
| Eno1 (Alpha-enolase) | Higher Expression | Western Blotting |
| Prdx2 (Peroxiredoxin-2) | Higher Expression | Western Blotting, Immunohistochemistry |
| Prdx5 (Peroxiredoxin-5) | Higher Expression | Western Blotting |
Reduction of Pro-inflammatory Responses
In preclinical investigations, davunetide, also known as NAP, has been noted for its neuroprotective properties, which are primarily attributed to its interaction with microtubules, promoting their stability and mitigating tau protein pathology. nih.govnih.gov While a direct, robust anti-inflammatory mechanism involving the significant reduction of specific pro-inflammatory cytokines has not been extensively detailed in available preclinical studies, the concept of "glial protection" has been associated with the peptide. nih.gov
In a mouse model overexpressing α-synuclein, intranasal administration of davunetide was observed to provide glial protection. nih.gov However, the same study noted that davunetide administration did not lead to any significant changes in the diameters of microglia, a key cell type involved in the brain's inflammatory response, when compared to the vehicle-treated group. nih.gov This suggests that its neuroprotective effects may not be directly mediated by a classic anti-inflammatory pathway involving morphological changes in microglia. The primary mechanism of action for davunetide in preclinical models appears to be centered on maintaining neuronal integrity and function through the stabilization of the microtubule network. nih.gov
Modulation of Adenosine (B11128) Metabolizing Enzymes and Receptors (in context of acetate)
The acetate component of this compound is relevant in the context of neuroinflammation due to acetate's ability to modulate the adenosine system. Adenosine is an important signaling molecule in the brain that can have anti-inflammatory and neuroprotective effects. nih.govyoutube.com Preclinical studies using glyceryl triacetate (GTA), a compound that increases acetate levels in the brain, have demonstrated that acetate supplementation can influence the key enzymes and receptors responsible for adenosine metabolism, particularly in models of neuroinflammation induced by lipopolysaccharide (LPS). nih.govmdpi.comnih.gov
In a rat model of neuroinflammation, chronic LPS infusion for 28 days resulted in a significant reduction in the levels of ecto-5'-nucleotidase (CD73), the primary enzyme that produces adenosine from AMP, and a concurrent increase in adenosine kinase (AK), the main enzyme that clears adenosine. nih.govmdpi.com Prophylactic treatment with GTA reversed these changes, suggesting that acetate can restore the brain's capacity to produce and maintain levels of extracellular adenosine. nih.govmdpi.com
Furthermore, acetate supplementation was found to modulate the expression of the adenosine A2A receptor (A2AR). After 14 days of LPS-induced neuroinflammation, A2AR levels were significantly increased; however, prophylactic treatment with GTA prevented this upregulation. nih.govmdpi.comnih.gov In a different treatment strategy, where GTA was administered after inflammation was already established (interventional therapy), it led to a significant increase in both CD73 and A2AR levels. nih.govmdpi.comnih.gov These findings support the hypothesis that the acetate component can modulate critical elements of the brain's purinergic signaling system, which may contribute to its anti-inflammatory and neuroprotective effects by potentially enhancing the effects of endogenous adenosine. nih.gov
The table below summarizes the key findings from a preclinical study on the effects of acetate supplementation (via GTA) in a rat model of neuroinflammation.
| Parameter | Neuroinflammation Model (LPS) | Effect of Prophylactic Acetate Supplementation | Effect of Interventional Acetate Supplementation |
| CD73 Levels (28 days) | ▼ 28% decrease | Reversed the decrease | ▲ 67% increase |
| CD73 Activity (28 days) | Not specified | ▲ 46% increase | Not specified |
| Adenosine Kinase (AK) Levels (28 days) | ▲ 43% increase | Reversed the increase | Not specified |
| Adenosine A2A Receptor Levels (14 days) | ▲ 50% increase | Prevented the increase | Not applicable |
| Adenosine A2A Receptor Levels (28 days, interventional) | Not applicable | Not applicable | ▲ 155% increase |
Data sourced from studies on glyceryl triacetate (GTA) in a lipopolysaccharide (LPS)-induced neuroinflammation rat model. nih.govmdpi.comnih.gov
Preclinical Research Applications and Findings Across Disease Models
Neurodegenerative Disease Models
The efficacy of davunetide (B1669843) has been explored in various animal and cell-based models that replicate the pathological hallmarks of human neurodegenerative diseases.
Preclinical studies suggest that davunetide may counteract some of the pathological processes associated with Alzheimer's disease (AD). In rat models where AD-like conditions are induced by the injection of amyloid-β 1-42 (Aβ1-42), intranasal administration of davunetide has been shown to reverse learning deficits and memory loss. researchgate.net These behavioral improvements are linked to the compound's ability to block the suppression of long-term potentiation (LTP), a key cellular mechanism for memory formation, in the hippocampus. researchgate.net Furthermore, davunetide treatment was found to antagonize the Aβ1-42-induced decrease in hippocampal p-AKT (Ser473) levels, suggesting a positive role in attenuating impairments in spatial memory and synaptic plasticity, potentially through the enhancement of the PI3K/AKT signaling pathway. researchgate.netresearchgate.net
No specific preclinical studies of davunetide acetate (B1210297) in Triple Transgenic Mouse Models or Apolipoprotein E-Deficient Models were identified in the reviewed sources.
Table 4.1.1: Effects of Davunetide in Alzheimer's Disease Models
| Model System | Key Pathological Feature | Davunetide Intervention | Observed Effects | Reference |
| Rat Model with Aβ1-42 Injection | Amyloid-β induced learning and memory impairment | Intranasal application | Reversed learning deficits and memory loss | researchgate.net |
| Rat Model with Aβ1-42 Injection | Suppression of hippocampal Long-Term Potentiation (LTP) | Intranasal application | Blocked the suppression of LTP | researchgate.net |
| Rat Model with Aβ1-42 Injection | Decreased hippocampal p-AKT (Ser473) levels | Intranasal application | Antagonized the decrease in p-AKT levels | researchgate.netresearchgate.net |
Given that the accumulation of abnormal tau protein is a central feature of several neurodegenerative disorders known as tauopathies, including Progressive Supranuclear Palsy (PSP), davunetide's mechanism of microtubule stabilization has been a key area of investigation. nih.govpmu.ac.at In transgenic mice with human MAPT mutations that lead to severe tau pathology, davunetide treatment has been found to reduce the deposition of hyperphosphorylated, insoluble forms of tau and improve performance in behavioral tests like the Morris water maze. pmu.ac.atnih.gov
In a Drosophila model of tauopathy, where abnormal human tau causes microtubule destabilization and disrupts axonal transport, davunetide (NAP) demonstrated the ability to both prevent and reverse these neuronal dysfunctions without altering the levels of the abnormal tau protein itself. nih.govnih.gov This suggests that davunetide may act by compensating for the loss of tau function. nih.govnih.gov Studies in models of tauopathy have shown that davunetide can reduce levels of hyperphosphorylated tau. nih.gov
Table 4.1.2: Effects of Davunetide in Tauopathy Models
| Model System | Key Pathological Feature | Davunetide Intervention | Observed Effects | Reference |
| Transgenic Mice with human MAPT mutations | Deposition of hyperphosphorylated, insoluble tau | Treatment | Ameliorated tau deposition and improved behavioral performance | pmu.ac.atnih.gov |
| Drosophila Model of Tauopathy | Microtubule destabilization and axonal transport disruption | Treatment with NAP | Prevented and reversed neuronal dysfunction phenotypes | nih.govnih.gov |
| Various Tauopathy Models | Hyperphosphorylation of tau | Treatment | Reduced levels of hyperphosphorylated tau | nih.gov |
The interplay between tau and α-synuclein is an area of interest in Parkinson's disease (PD) research. michaeljfox.org In mice overexpressing wild-type human α-synuclein (Thy1-aSyn mice), a model that recapitulates certain aspects of PD, intranasal administration of davunetide (NAP) was found to decrease the hyperphosphorylation of tau. michaeljfox.orgnih.gov This was accompanied by moderate improvements in some behavioral deficits. michaeljfox.org
In a cellular model for Parkinson's disease using neuronally differentiated SH-SY5Y neuroblastoma cells, the expression of mutant A53T α-synuclein was shown to significantly inhibit mitochondrial trafficking. nih.gov Treatment with NAP was able to completely rescue these adverse effects on mitochondrial dynamics, suggesting that microtubule disruption is involved in the pathophysiology and that davunetide can counteract this. nih.gov Earlier research in α-synuclein preclinical models had indicated that a two-month treatment with davunetide led to a reduction in α-synuclein aggregates and a modest improvement in motor behavior. michaeljfox.org However, a subsequent study with a longer treatment duration found a reduction in phosphorylated tau but no significant decrease in α-synuclein aggregates. michaeljfox.org
Table 4.1.3: Effects of Davunetide in Parkinson's Disease Models
| Model System | Key Pathological Feature | Davunetide Intervention | Observed Effects | Reference |
| Thy1-aSyn Mice (α-synuclein overexpression) | Tau hyperphosphorylation and behavioral deficits | Intranasal NAP | Decreased tau hyperphosphorylation and moderately improved behavior | michaeljfox.orgnih.gov |
| SH-SY5Y Cells with A53T α-synuclein | Inhibition of mitochondrial trafficking | NAP treatment | Annihilated the adverse effects on mitochondrial dynamics | nih.gov |
| α-synuclein Preclinical Model | α-synuclein aggregates and motor deficits | 2-month treatment | Reduction in α-synuclein aggregates and modest motor improvement | michaeljfox.org |
| α-synuclein Preclinical Model | Phosphorylated tau and α-synuclein aggregates | 6-month treatment | Reduced phosphorylated tau but no reduction in α-synuclein aggregates | michaeljfox.org |
The potential of davunetide has also been assessed in models of Amyotrophic Lateral Sclerosis (ALS). In the widely used TgN(SOD1-G93A)1Gur transgenic mouse model of ALS, prophylactic treatment with the D-amino acid analogue, D-NAP, resulted in a prolonged lifespan. nih.gov This extension in survival was associated with a significant decrease in the hyperphosphorylation of tau, suggesting a correlation between protection against tau pathology and longevity in this severe model of motor neuron disease. nih.gov
Table 4.1.4: Effects of Davunetide Analog in ALS Models
| Model System | Key Pathological Feature | Davunetide Intervention | Observed Effects | Reference |
| TgN(SOD1-G93A)1Gur Transgenic Mouse | Motor impairment and early mortality | Prophylactic D-NAP treatment | Prolonged life course and decreased tau hyperphosphorylation | nih.gov |
No specific preclinical studies of davunetide acetate in Huntington's Disease Models were identified in the reviewed sources.
Models of Acute Neural Injury and Insult
The neuroprotective effects of davunetide extend to models of acute injury to the nervous system. In a mouse model of spinal cord contusion, daily intranasal administration of davunetide was shown to reduce the size of the injury area and promote the recovery of locomotor function. researchgate.netnih.gov The underlying mechanism for these benefits was linked to the enhancement of autophagy and the inhibition of necroptosis. researchgate.netnih.gov Further investigation revealed that these effects were mediated through the SIRT1-FOXO1-TFEB signaling pathway. researchgate.netnih.gov
Table 4.2: Effects of Davunetide in Acute Neural Injury Models
| Model System | Type of Injury | Davunetide Intervention | Observed Effects | Reference |
| Mouse Model of Spinal Cord Contusion | Acute Neural Injury | Daily intranasal administration | Reduced injury size and promoted locomotor function recovery | researchgate.netnih.gov |
Stroke Models (e.g., Middle Cerebral Artery Occlusion)
The middle cerebral artery occlusion (MCAO) model is a widely used and well-established technique in preclinical stroke research to mimic the effects of ischemic stroke in humans. This model involves the temporary or permanent blockage of the middle cerebral artery, leading to a reproducible and localized area of brain injury. While direct studies of this compound in the MCAO model are not extensively detailed in publicly available literature, the compound's known neuroprotective mechanisms suggest its potential utility in this context. Davunetide has demonstrated neuroprotective, neurotrophic, and cognitive protective properties in a variety of in vitro and in vivo models. nih.gov Its mechanism of action, which includes the stabilization of microtubules and prevention of apoptosis (programmed cell death), addresses key pathological processes that occur following an ischemic stroke. nih.gov
Closed-Head Injury Models
Preclinical research on traumatic brain injury (TBI) often employs closed-head injury models, which simulate the effects of concussive impacts without skull fracture. These models are crucial for understanding the pathophysiology of TBI and for evaluating potential therapeutic agents. Common models include the weight-drop method and the controlled cortical impact (CCI) model, which can produce a spectrum of injury severities. nih.govmdpi.com Although specific studies of this compound in these closed-head injury models are not prominently reported, its fundamental neuroprotective activities are highly relevant to the secondary injury cascade that follows a TBI. This cascade involves mechanisms such as microtubule disruption, axonal injury, and neuronal apoptosis, all of which are processes that davunetide has been shown to counteract in other models of neuronal damage. nih.gov
Hypoxia Models
Hypoxia models are utilized to investigate the cellular and molecular consequences of oxygen deprivation in the brain, a condition that is central to various neurological disorders, including hypoxic-ischemic encephalopathy (HIE) in newborns. A common preclinical model for HIE involves the ligation of the carotid artery followed by a period of systemic hypoxia. While research specifically investigating this compound in HIE models is limited, studies on other neuroprotective agents in these models have demonstrated the potential for therapeutic intervention. For instance, GLP-1 receptor agonists have been shown to have neuroprotective effects in a mouse model of neonatal HIE. nih.gov Given davunetide's established role in promoting neuronal survival and stabilizing microtubules, it represents a candidate for investigation in models of hypoxic brain injury. nih.gov
Diabetic Neuropathy and Retinopathy Models
The streptozotocin (B1681764) (STZ)-induced diabetic model is a common method to replicate the pathologies of diabetes in preclinical research, including diabetic neuropathy and retinopathy.
In a study utilizing STZ-induced diabetic rats to model diabetic retinopathy, a single intraocular injection of davunetide (referred to as NAP in the study) was administered. The findings demonstrated that davunetide treatment reduced apoptosis in the diabetic retina. Specifically, it restored the expression levels of cleaved caspase-3 and Bcl2 to near-normal levels. Furthermore, the treatment was found to improve cellular survival through the activation of the MAPK/ERK signaling pathway. nih.gov
| Model | Key Findings | Molecular Markers |
|---|---|---|
| STZ-Induced Diabetic Rats | Reduced retinal apoptosis and improved cellular survival. nih.gov | Restored levels of cleaved caspase-3 and Bcl2; Activated MAPK/ERK pathway. nih.gov |
While direct preclinical studies of davunetide in diabetic neuropathy models are not as prevalent, the underlying mechanisms of the disease, which involve nerve damage and degeneration, align with the neuroprotective and regenerative potential of davunetide.
Neurodevelopmental and Neuropsychiatric Disorder Models
ADNP Syndrome Models
Activity-Dependent Neuroprotective Protein (ADNP) syndrome is a rare neurodevelopmental disorder caused by mutations in the ADNP gene. The ADNP heterozygous (ADNP+/-) mouse model has been developed to mimic the cognitive and developmental delays seen in children with this syndrome. frontiersin.org Research has shown that these mice exhibit cognitive dysfunction and microtubule pathology. nih.gov Treatment with davunetide in ADNP+/- mice has been shown to ameliorate some of these deficits. nih.gov Specifically, davunetide administration has been associated with the restoration of learning and memory and a reduction in neurodegeneration. frontiersin.org The therapeutic potential of davunetide in this context is further supported by its ability to partly ameliorate transcriptional deficiencies associated with ADNP mutations. nih.gov
| Model | Key Findings |
|---|---|
| ADNP+/- Mouse Model | Ameliorated cognitive dysfunction and microtubule pathology. nih.gov Restored learning and memory, and reduced neurodegeneration. frontiersin.org |
Schizophrenia Models (e.g., MAP6-Deficient Mice, ADNP+/- Transgenic Mice)
Preclinical models of schizophrenia aim to replicate the complex behavioral and neurobiological features of the disorder. One such model utilizes mice with a deficiency in the microtubule-associated protein 6 (MAP6), also known as stable tubule-only polypeptide (STOP)-deficient mice. These mice exhibit schizophrenia-like symptoms, including hyperactivity. nih.govuni.lu
In studies with MAP6-deficient (STOP+/-) heterozygous mice, daily intranasal treatment with davunetide significantly decreased hyperactivity and protected visual memory. nih.govuni.lu This suggests a beneficial effect on both behavioral and cognitive aspects relevant to schizophrenia.
The ADNP+/- transgenic mouse model is also relevant to schizophrenia research, as ADNP haploinsufficiency is linked to cognitive impairments and social deficits that are hallmarks of the disorder. frontiersin.org Davunetide treatment in these mice has been shown to partially ameliorate these dysfunctions. nih.gov
| Model | Key Findings |
|---|---|
| MAP6-Deficient (STOP+/-) Mice | Significantly decreased hyperactivity and protected visual memory. nih.govuni.lu |
| ADNP+/- Transgenic Mice | Partially ameliorated cognitive and social dysfunctions associated with ADNP haploinsufficiency. nih.gov |
Cocaine Use Disorder Models
Preclinical investigations have explored the role of ADNP and its derivative peptide, davunetide (also known as NAP), in the neuroadaptations induced by cocaine. iucc.ac.ilnih.gov Research in mouse models of cocaine use disorder has revealed that the ADNP system is implicated in the response to cocaine, with effects that are notably sex-dependent. iucc.ac.ilnih.gov
In one study, cocaine administration was found to transiently decrease the expression of Adnp and Adnp2 mRNA in the nucleus accumbens (NAc) and ventral tegmental area (VTA) of male mice. iucc.ac.ilresearchgate.net This effect was not observed in female mice, suggesting a sex-specific regulation of the ADNP system in response to cocaine. nih.gov
Furthermore, cocaine exposure led to significant changes in dendritic spine morphology in the hippocampus, which were modulated by ADNP levels and sex. iucc.ac.ilnih.gov In wild-type male mice, cocaine reduced the density of immature (thin and stubby) dendritic spines. nih.gov Conversely, in male mice with ADNP heterozygosity (Adnp+/-), cocaine increased the density of mature (mushroom) spines. iucc.ac.ilnih.gov In female mice, cocaine increased the presence of thin and stubby spines. iucc.ac.ilnih.gov These findings highlight a complex, sex-dependent interaction between cocaine, ADNP, and synaptic plasticity. nih.gov In silico modeling also suggests that cocaine may interact with a zinc finger domain on the ADNP protein, adjacent to a NAP-zinc finger interaction site, hinting at a potential mechanism for these observed effects. iucc.ac.ilresearchgate.net
Table 1: Effects of Cocaine on Dendritic Spine Density in the Hippocampal CA1 Region of Mice
| Mouse Genotype & Sex | Cocaine's Effect on Spine Type | Reference |
|---|---|---|
| Wild-Type (Adnp+/+) Male | Reduced immature (thin and stubby) spines | nih.gov |
| ADNP Heterozygous (Adnp+/-) Male | Increased mature (mushroom) spines | iucc.ac.ilnih.gov |
| Female (genotype-independent) | Increased immature (thin and stubby) spines | iucc.ac.ilnih.gov |
Cognitive Function Enhancement in Preclinical Studies
Davunetide has demonstrated cognitive-protective and enhancing properties in several preclinical models of cognitive impairment. nih.govnih.gov
The Morris water maze (MWM) is a standard behavioral test used to assess spatial learning and memory in rodents. nih.govnews-medical.net Studies utilizing this test have provided evidence for the efficacy of davunetide in mitigating cognitive deficits.
In a rat model of Alzheimer's disease, where cognitive impairment was induced by intrahippocampal injection of amyloid-beta 1-42 (Aβ1-42), intranasal administration of davunetide was shown to reverse learning and memory deficits. nih.gov Rats treated with Aβ1-42 alone exhibited significantly longer escape latencies and spent less time in the target quadrant during the probe trial of the MWM test. nih.gov However, three weeks of davunetide treatment dose-dependently improved performance on these measures, indicating an enhancement of spatial memory. nih.gov These behavioral improvements were associated with the restoration of long-term potentiation (LTP) in the hippocampus, a cellular correlate of learning and memory. nih.gov
Table 2: Effect of Davunetide on Morris Water Maze Performance in Aβ1-42-Treated Rats
| Treatment Group | Escape Latency | Time in Target Quadrant | Reference |
|---|---|---|---|
| Control | Normal | Normal | nih.gov |
| Aβ1-42 only | Significantly Increased | Significantly Decreased | nih.gov |
| Aβ1-42 + Davunetide | Reversed Increase | Reversed Decrease | nih.gov |
Activity-dependent neuroprotective protein (ADNP) is crucial for brain development and function. iucc.ac.ilnih.gov Preclinical models with a partial loss of ADNP (ADNP+/- mice) exhibit cognitive dysfunctions and microtubule pathology. nih.govnih.gov These models are valuable for studying conditions like ADNP syndrome, which is characterized by intellectual disability and autism spectrum disorder. genomicpress.com
Research has shown that treatment with davunetide (NAP) can ameliorate some of the deficits observed in ADNP-deficient animals. nih.govnih.gov In ADNP+/- mice, davunetide treatment has been found to improve cognitive function. genomicpress.comadnp-syndrom.de For instance, studies have shown that davunetide can reinforce the cellular structure (cytoskeleton) and enhance cognitive abilities in mice deficient in the ADNP protein. adnp-syndrom.de The neuroprotective action of davunetide is partly attributed to its ability to interact with end-binding proteins (EB1 and EB3), which enhances the interaction between tau protein and microtubules, thereby protecting against tauopathy, a pathological feature also observed in ADNP deficiency. nih.govresearchgate.net Davunetide has been shown to correct aberrant cellular structures and restore ADNP distribution in mutated cell lines, providing a mechanistic basis for its therapeutic potential in ADNP-related disorders. nih.govresearchgate.net
Sex-Specific Effects in Preclinical Models
A growing body of preclinical evidence indicates that the effects of davunetide can be sex-specific. These differences have been observed in models of cocaine use disorder, as well as in models related to cognitive function and neurodevelopment.
As mentioned previously, the impact of cocaine on the expression of Adnp and on hippocampal dendritic spine density showed clear differences between male and female mice. iucc.ac.ilnih.gov This suggests that any potential therapeutic intervention with davunetide for cocaine use disorder might require sex-specific considerations. nih.govresearchgate.net
In studies involving ADNP-heterozygous mice, sex-dependent effects of davunetide treatment have also been noted. For example, one study reported that davunetide treatment increased the expression of certain neuroligin transcripts (Nlgn2 and Nlgn3) in the cortex of young male Adnp+/- mice but decreased them in older males, with no effect observed in females. nih.gov This points to a complex interplay between davunetide, age, and sex in regulating genes involved in synaptic function. nih.gov Furthermore, research has indicated that ADNP itself regulates the transcription of sex steroid enzymes and that its levels can be modulated by the estrous cycle, providing a biological basis for these sex-specific responses. nih.gov
These preclinical findings of sex-dependent efficacy have spurred re-analysis of clinical trial data, which in some cases has revealed similar sex-specific outcomes in human subjects for conditions like progressive supranuclear palsy and prodromal Alzheimer's disease. nih.govtau.ac.ilresearchgate.net
Table 3: Summary of Observed Sex-Specific Effects of Davunetide/NAP in Preclinical Models
| Disease Model/Context | Effect in Males | Effect in Females | Reference |
|---|---|---|---|
| Cocaine Use Disorder | Cocaine decreased Adnp/Adnp2 mRNA in NAc & VTA. | No change in Adnp/Adnp2 mRNA. | iucc.ac.ilnih.gov |
| Cocaine + Adnp+/- status increased mature mushroom spines. | Cocaine increased thin and stubby spines. | iucc.ac.ilnih.gov | |
| ADNP Deficiency | NAP treatment increased Nlgn2 and Nlgn3 expression in young mice cortex. | No effect of NAP treatment on Nlgn2 and Nlgn3 expression. | nih.gov |
Mentioned Compounds
Advanced Methodologies in Davunetide Acetate Research
In Vitro and Ex Vivo Research Modalities
In vitro studies provide a foundational understanding of Davunetide (B1669843) acetate's direct interactions with neural cells in a controlled setting.
The study of Davunetide acetate (B1210297) heavily utilizes established cell culture systems to model neuronal function and disease. A key model involves the use of mouse neuroblastoma N1E-115 cell lines. mdpi.com These cells can be maintained and differentiated to acquire neuronal-like characteristics, providing a consistent and reproducible system for experimentation. mdpi.com For instance, research has involved differentiating these neuroblastoma cells by incubating them in a medium with reduced fetal bovine serum and DMSO for several days. mdpi.com This process allows for the study of Davunetide acetate's effects on neuronal-like cells, including those engineered to express specific genetic mutations. mdpi.comnih.gov
Quantitative morphology and immunocytochemistry are crucial for visualizing and measuring the structural effects of this compound at the cellular level. In studies involving neuroblastoma cell lines with mutations in the activity-dependent neuroprotective protein (ADNP), these techniques have been used to characterize cellular abnormalities. mdpi.comnih.gov Researchers have observed aberrant nuclear-cytoplasmic boundaries and reduced microtubule content in these mutated cells. nih.gov Following treatment with Davunetide (also known as NAP), immunocytochemistry revealed a rapid correction of these structural deformities. nih.gov This involves plating cells, treating them with the compound, and then using specific antibodies to stain cellular components like microtubules and nuclear structures, which are then imaged and quantified. mdpi.comresearchgate.net
| Technique | Cell Model | Key Findings in Davunetide Research | Reference |
| Cell Culture | Mouse Neuroblastoma N1E-115 | Differentiation into neuronal-like cells to model ADNP mutations. | mdpi.com |
| Immunocytochemistry | Differentiated N1E-115 cells | Visualized and confirmed that Davunetide corrects aberrant nuclear-cytoplasmic boundaries and microtubule deficiencies. | nih.govresearchgate.net |
| Quantitative Morphology | Differentiated N1E-115 cells | Quantified the reduction in microtubule content in mutated cells and its restoration by Davunetide. | mdpi.comnih.gov |
| RT-PCR | Neuronal-like cells | Showed that Davunetide can ameliorate transcriptional deficiencies linked to ADNP mutations. | nih.gov |
| Protein Quantification | Neuronal-like cells | Determined that Davunetide treatment does not change the overall levels of ADNP protein. | nih.govnih.gov |
In Vivo Research Techniques in Animal Models
Research in living animal models is essential to understand how the cellular effects of this compound translate to a complex biological system.
The powerful CRISPR/Cas9 gene-editing tool has been instrumental in creating specific cellular models for this compound research. mdpi.com While a technique applied in vitro to cells, it is fundamental to creating the models subsequently used for detailed study. nih.gov Researchers have used CRISPR/Cas9 to edit the genome of N1E-115 neuroblastoma cells to constitutively express mutated forms of the ADNP protein, such as p.Tyr718* and p.Ser403*. mdpi.comnih.gov This technology allows for the precise creation of disease-relevant mutations, establishing cell lines that mimic aspects of ADNP syndrome. mdpi.com These genetically manipulated cells serve as a critical platform to investigate how this compound can correct deficiencies arising from specific genetic defects. nih.govnih.gov
Live Imaging with Fluorescent Conjugates
To track the distribution of this compound within living cells, researchers have utilized advanced live-cell imaging techniques. researchgate.net This involves conjugating the peptide to a fluorescent dye, such as Cy5. mdpi.comnih.gov When these fluorescently-labeled Davunetide molecules are introduced to cell cultures, their movement can be observed in real-time using confocal microscopy. researchgate.net This methodology has provided direct evidence that Davunetide rapidly enters the cytoplasm and also localizes within the cell nucleus. nih.govresearchgate.net Quantitative analysis of the fluorescent signal intensity confirmed the presence of the compound in the nuclear compartment, a key finding that helps explain its ability to influence gene expression. researchgate.net
Manganese-Enhanced MRI for Brain Function Assessment
Manganese-enhanced magnetic resonance imaging (MEMRI) is a powerful in vivo imaging technique used in preclinical animal models to study neuroanatomy and brain function. nih.govfrontiersin.org The technique relies on the properties of the manganese ion (Mn2+), which is a calcium analog that can enter active neurons through voltage-gated calcium channels. frontiersin.org Once inside, Mn2+ is transported along neuronal axons via microtubule-based transport systems. frontiersin.org This allows MEMRI to be used for neuronal tracing and to measure axonal transport rates. nih.govfrontiersin.org Given that this compound is known to promote microtubule stabilization, MEMRI stands out as a highly relevant advanced imaging modality. nih.gov It offers the potential to non-invasively assess the compound's ability to preserve or restore neuronal connectivity and the integrity of axonal transport in animal models of neurodegenerative diseases where these processes are impaired. nih.govnih.gov
| Technique | Application in Davunetide Research Context | Purpose | Reference |
| CRISPR/Cas9 DNA-Editing | Establish neuroblastoma cell lines with specific ADNP mutations. | Create genetically precise in vitro models of ADNP syndrome to test the compound's corrective effects. | mdpi.comnih.gov |
| Live Imaging with Fluorescent Conjugates | Conjugate Davunetide to a Cy5 fluorescent dye and image its distribution in live cells. | To track the subcellular localization of Davunetide and confirm its penetration into the cytoplasm and nucleus. | mdpi.comnih.govresearchgate.net |
| Manganese-Enhanced MRI (MEMRI) | In vivo imaging in animal models to measure neuronal activity and axonal transport. | To assess the functional impact of Davunetide on neuronal integrity and connectivity, leveraging its microtubule-stabilizing properties. | nih.govnih.govfrontiersin.org |
Neurochemical Analysis (e.g., Microdialysis for Cytokine Profiling)
Neurochemical analysis in the context of this compound research encompasses a variety of techniques aimed at understanding the compound's influence on the chemical milieu of the central nervous system. A particularly insightful, though not yet extensively reported in conjunction with Davunetide, is the use of in vivo microdialysis for cytokine profiling.
Microdialysis is a minimally invasive sampling technique used to measure the concentrations of unbound analytes in the extracellular fluid of tissues. When coupled with highly sensitive analytical methods like multiplexed bead-based immunoassays, it allows for the temporal profiling of inflammatory mediators such as cytokines and chemokines directly within the brain. This methodology is critical for assessing the neuroinflammatory response in real-time, providing a dynamic view of pathological processes and therapeutic interventions. The procedure involves the implantation of a microdialysis probe into a specific brain region. The probe's semipermeable membrane allows for the diffusion of small molecules, including cytokines, from the brain's extracellular space into a perfusion fluid, which is then collected for analysis.
While direct studies employing microdialysis for cytokine profiling in Davunetide-treated subjects are not prominent in the available literature, the known anti-inflammatory properties of the parent peptide, NAP, suggest a strong rationale for such investigations. Research has demonstrated that NAP can modulate immune responses by downregulating the production of key inflammatory cytokines. Specifically, in macrophage cell cultures, NAP has been shown to decrease the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-12 (B1171171) (IL-12), and interleukin-16 (IL-16). These findings indicate that a primary mechanism of Davunetide's neuroprotective action may be the attenuation of neuroinflammatory cascades.
Given that neuroinflammation is a hallmark of many neurodegenerative diseases, the ability of Davunetide to suppress pro-inflammatory cytokine production is of significant therapeutic interest. Future research utilizing in vivo microdialysis for cytokine profiling could provide direct evidence of Davunetide's anti-inflammatory effects within the brain, offering a deeper understanding of its neuroprotective mechanisms.
Behavioral Phenotyping
Behavioral phenotyping in animal models is a cornerstone of preclinical research for neurotherapeutics, providing critical insights into the functional consequences of a compound's activity. In the investigation of this compound, a range of behavioral paradigms has been employed to characterize its efficacy in models of various neurological and psychiatric disorders. These studies have consistently demonstrated the potential of Davunetide to ameliorate cognitive and behavioral deficits.
In animal models of schizophrenia, such as the stable tubule-only polypeptide (STOP) heterozygous mouse, which exhibits microtubule deficiencies and schizophrenia-like symptoms, Davunetide has shown significant therapeutic effects. Treatment with Davunetide has been observed to enhance cognitive behavior in these models.
Furthermore, in the context of neurodegenerative diseases like Alzheimer's disease and other tauopathies, Davunetide has been evaluated for its ability to mitigate behavioral impairments. Studies have shown that Davunetide can improve cognitive function in animal models of these conditions. The compound's mechanism of action, which involves the stabilization of microtubules, is thought to underlie these beneficial effects on behavior.
The table below summarizes key findings from behavioral phenotyping studies of Davunetide (NAP) in various animal models.
| Animal Model | Disorder | Behavioral Assay | Key Findings |
| STOP heterozygous mouse | Schizophrenia | Cognitive and behavioral tests | Enhanced cognitive behavior. |
| Models of tauopathy | Alzheimer's Disease | Cognitive and memory tasks | Improvement in cognitive function. |
| Various neurodegeneration models | Neurodegenerative Diseases | Motor and cognitive assessments | Amelioration of behavioral deficits. |
Computational and In Silico Approaches
Computational and in silico methodologies are increasingly integral to modern drug discovery and development, offering powerful tools to predict and analyze molecular interactions and biological effects. In the research of this compound, these approaches have been pivotal in elucidating its mechanisms of action at a molecular level.
Molecular Docking for Protein-Peptide Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as a peptide, and its protein target. For Davunetide (NAP), molecular docking studies have been instrumental in identifying its binding partners and understanding the structural basis of its activity.
A key interaction that has been investigated is the binding of NAP to tubulin, the protein subunit of microtubules. Molecular docking simulations have shown that NAP can directly interact with tubulin, providing a structural rationale for its microtubule-stabilizing effects. These in silico models have helped to visualize the binding site and the specific amino acid residues involved in the interaction, offering insights into how NAP promotes microtubule assembly and stability. These computational predictions are consistent with experimental data showing that NAP's neuroprotective effects are linked to its ability to modulate the microtubule network.
Bioinformatics for Gene Expression Analysis
Bioinformatics plays a crucial role in analyzing large-scale biological data, such as gene expression profiles from microarray or RNA-sequencing experiments. In the context of this compound research, bioinformatics tools have been employed to investigate the compound's impact on global gene expression patterns and to identify the molecular pathways it modulates.
Studies have revealed that Davunetide (NAP) can ameliorate transcriptional deficiencies associated with certain pathological conditions. For instance, in models of Activity-Dependent Neuroprotective Protein (ADNP) deficiency, where hundreds of genes are dysregulated, treatment with NAP has been shown to partially correct these alterations in gene expression. nih.gov This suggests that Davunetide's therapeutic effects are, in part, mediated by its influence on the transcriptional landscape of neuronal cells.
Gene Atlas array analysis has been one of the bioinformatics approaches used to assess the broad effects of NAP treatment on gene expression. Such analyses have provided evidence that NAP can induce long-term protective changes in gene expression profiles, for example, in the context of head injury models. The ability of Davunetide to modulate the expression of genes involved in neuroprotection, synaptic function, and cellular repair underscores its potential as a multi-target therapeutic agent. researchgate.net The integration of these transcriptomic data with other 'omics' data through bioinformatics pipelines continues to be a powerful strategy for uncovering the comprehensive mechanism of action of Davunetide. nih.govresearchgate.net
Future Directions and Unexplored Avenues in Davunetide Acetate Research
Investigation of Undiscovered Pleiotropic Mechanisms
The therapeutic effects of davunetide (B1669843) are understood to be pleiotropic, extending beyond a single mechanism of action. A crucial future direction is the deeper investigation of these multifaceted effects. Recent studies have revealed that davunetide (also known as NAP) can penetrate the cell nucleus, a discovery that helps explain its broad influence on gene expression. mdpi.comnih.govresearchgate.net Research has shown that through a microtubule-linked mechanism, NAP rapidly localizes to both the cytoplasm and the nucleus, where it can ameliorate deficiencies arising from mutations in the ADNP gene. mdpi.comnih.govresearchgate.net This nuclear activity suggests a role in transcriptional control, which may underlie its ability to correct cellular malformations associated with ADNP mutations. mdpi.com
Future research should aim to:
Map the specific gene networks and transcriptional pathways modulated by nuclear-localized davunetide.
Investigate how its interaction with the cytoskeleton, particularly microtubules, facilitates this nuclear entry and subsequent genomic influence. mdpi.comnih.gov
Explore other potential subcellular localizations and their functional consequences, building on the understanding that davunetide is implicated in broad cellular processes like cytoskeletal regulation and cell signaling. adnp-france.fr
Exploration of Novel Molecular Targets and Interaction Partners
While ADNP is the primary protein from which davunetide is derived, the peptide itself interacts with a variety of other molecular partners. Identifying these partners is key to understanding its biological activity and identifying new therapeutic targets.
One significant interaction partner that has emerged is the SHANK3 protein, which is associated with autism and schizophrenia. themedialine.orgeurekalert.org Davunetide has been shown to correct abnormal interactions between mutated SHANK3 and the actin cytoskeleton, suggesting its potential utility in treating disorders linked to SHANK3 mutations. adnp-syndrom.de Further research has identified specific motifs within the davunetide sequence that are responsible for these interactions. The NAPVSIP sequence acts as a ligand for Src homology 3 (SH3) domains, which are critical in regulating cytoskeletal signaling pathways. adnp-france.fr Additionally, the SIP motif is crucial for direct interaction with microtubule end-binding proteins (EB1 and EB3), which facilitates microtubule dynamics. adnp-france.fr
| Target/Partner | Known or Potential Role | Associated Conditions | Supporting Evidence |
|---|---|---|---|
| ADNP (Activity-Dependent Neuroprotective Protein) | Primary source protein; direct interaction demonstrated via in silico docking. | ADNP Syndrome, Alzheimer's Disease | mdpi.com |
| SHANK3 (SH3 and multiple ankyrin repeat domains 3) | Corrects abnormal actin interaction in mutated forms. | Autism Spectrum Disorder, Schizophrenia, Phelan-McDermid Syndrome | themedialine.orgeurekalert.orgadnp-syndrom.de |
| Microtubule End-Binding Proteins (EB1, EB3) | Facilitates microtubule dynamics and Tau-microtubule interaction via the 'SIP' motif. | Tauopathies (e.g., Alzheimer's, PSP) | adnp-france.fr |
| Src homology 3 (SH3) Domains | Binds via the 'NAPVSIP' sequence to regulate cytoskeletal signaling. | General Cytoskeletal Pathologies | adnp-france.fr |
Future studies should employ proteomic screening and other advanced techniques to build a comprehensive interactome for davunetide, potentially revealing novel pathways for therapeutic intervention.
Development of More Potent Analogues and Derivatives
The development of next-generation analogues of davunetide with enhanced potency, stability, or specificity represents a logical progression in its therapeutic development. While research into synthetic analogues is ongoing, valuable insights can be gleaned from naturally occurring mutations. A recent study reported a de novo missense mutation within the ADNP gene that resulted in a single amino acid change in the davunetide sequence (from NAPVSIPQQ to NAPVSIPQE ). adnp-france.fr In silico modeling of this mutation revealed a significant alteration in the electrostatic characteristics of the protein. adnp-france.fr
Studying the functional impact of such natural variations can provide a roadmap for rational drug design. Future research should focus on:
Synthesizing and testing novel derivatives based on the structure-activity relationships illuminated by natural mutations.
Modifying the peptide to improve its pharmacokinetic properties, such as blood-brain barrier penetration and half-life.
Developing peptidomimetics or small molecules that replicate the binding and functional activity of davunetide at its key interaction sites, potentially offering alternative delivery routes and improved stability.
Elucidation of Long-Term Effects and Sustained Modulatory Capacity
However, a critical unanswered question is whether davunetide induces sustained modulatory changes that persist after treatment cessation. Future long-term studies, both preclinical and clinical, are needed to:
Assess the durability of behavioral and cognitive improvements after a course of treatment.
Investigate whether davunetide treatment leads to lasting changes in synaptic structure, neuronal connectivity, or gene expression.
Monitor for any potential late-emerging effects of chronic administration.
Research into Combinatorial Therapeutic Strategies
The complexity of neurodegenerative and neurodevelopmental disorders suggests that combination therapies may be more effective than monotherapies. nih.gov Davunetide, with its focus on microtubule stability and neuroprotection, is a strong candidate for inclusion in such strategies. An early clinical trial in schizophrenia provides a precedent, as subjects continued their existing antipsychotic medications while receiving davunetide, effectively making it an add-on therapy study. nih.gov
For diseases like Alzheimer's, where pathologies involving both amyloid and tau are present, a combinatorial approach is particularly compelling. nih.gov Future research should formally investigate the synergistic potential of davunetide with other therapeutic agents, such as:
Anti-amyloid or anti-tau monoclonal antibodies.
Anti-inflammatory agents.
Cognitive enhancers or standard-of-care antipsychotics.
These studies would need to be carefully designed to assess both enhanced efficacy and the combined safety profile.
Utilization in Rare Neurodevelopmental Disorders with ADNP Mutations
One of the most promising and well-defined future applications for davunetide is in the treatment of ADNP syndrome, a rare neurodevelopmental disorder caused by mutations in the ADNP gene. themedialine.org Davunetide has received "orphan and rare pediatric drug" designation from the U.S. Food and Drug Administration (FDA) and orphan medicine designation in the European Union for the treatment of ADNP syndrome. themedialine.orgeurekalert.orgeuropa.eu
Preclinical research in mouse models of ADNP syndrome has demonstrated that davunetide can repair a range of pathologies. adnp-syndrom.de
| Pathology/Deficit | Effect of Davunetide Treatment | Reference |
|---|---|---|
| Brain Tauopathy | Repairs/Reduces | adnp-syndrom.de |
| Visual Evoked Potential (VEP) Impairments | Repairs | adnp-syndrom.de |
| Pup Mortality | Corrects | adnp-syndrom.de |
| Developmental Delays | Corrects | adnp-syndrom.de |
| Gait Deficits | Corrects | adnp-syndrom.de |
Given the direct mechanistic link, future efforts will be heavily focused on the clinical development of davunetide for this patient population. adnp-france.fr Furthermore, due to the discovery of shared mechanisms, its application may be expanded to other rare disorders, such as those involving SHANK3 mutations. themedialine.org
Application of Advanced Biomarker Discovery Techniques for Mechanistic Insights
To optimize clinical trials and gain deeper mechanistic insights, the discovery and application of reliable biomarkers are paramount. causaly.comnih.gov For davunetide, several potential biomarkers have been suggested by preclinical and exploratory clinical research. For example, the presence of tau pathology in the brains of young individuals with ADNP syndrome highlights tau as a potential biomarker and therapeutic target. adnp-syndrom.de In mouse models, Visual Evoked Potentials (VEPs) have been used to measure functional deficits and their repair by davunetide, suggesting VEPs could serve as a translatable electrophysiological biomarker. adnp-syndrom.de
Additionally, a study in schizophrenia patients noted that davunetide treatment was associated with small increases in N-acetylaspartate (a marker of neuronal integrity) and choline (a marker of cell membrane integrity) in the brain. researchgate.net
Future research must leverage advanced, human-centric biomarker discovery techniques to:
Validate these initial findings in larger and more targeted patient cohorts.
Utilize neuroimaging (e.g., PET, MRI), cerebrospinal fluid (CSF) analysis, and blood-based assays to identify robust biomarkers of target engagement and therapeutic response. nih.gov
Employ a systems biology approach to integrate biomarker data with clinical outcomes, providing a clearer picture of how davunetide exerts its therapeutic effects in humans.
Q & A
Q. What molecular mechanisms underlie Davunetide acetate's neuroprotective effects in preclinical models?
this compound stabilizes microtubules by binding to tubulin, thereby reducing tau pathology and inhibiting Aβ aggregation. It also enhances synaptic plasticity via activity-dependent neuroprotective protein (ADNP) pathways. Preclinical studies in diabetic Sprague-Dawley rats (2 μg/kg intranasal) demonstrated improved spatial memory and reduced Aβ neurotoxicity .
Q. Which experimental models are commonly used to assess this compound's efficacy against Aβ-induced neurotoxicity?
Key models include:
Q. What are the primary pharmacokinetic and pharmacodynamic considerations for administering this compound in rodent studies?
Intranasal administration is preferred for direct CNS delivery, with doses ranging from 2–20 μg/kg. Pharmacodynamic endpoints include microtubule stability biomarkers (e.g., acetylated tubulin levels) and cognitive-behavioral outcomes .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings between this compound's preclinical success and clinical trial failures in tauopathies like Progressive Supranuclear Palsy (PSP)?
The phase 2/3 AL-108-231 trial (NCT01110720) in 313 PSP patients showed no significant improvement in the PSP Rating Scale (PSPRS) after 52 weeks. Potential factors include:
Q. What methodological strategies are employed to mitigate confounding variables in longitudinal this compound trials?
Strategies include:
Q. How do researchers validate this compound's cross-disease applicability (e.g., autism models) despite its primary focus on neurodegenerative disorders?
Studies in SHANK3-mutated autism models (e.g., mice) use behavioral assays (social interaction, repetitive behavior tests) and molecular analyses (synaptic protein expression). Extended Davunetide treatment (6–12 weeks) showed improved social memory, suggesting shared microtubule dysfunction pathways in neurodevelopmental and neurodegenerative disorders .
Q. What statistical approaches are used to evaluate this compound's placebo effect in neurodegenerative trials?
Cohen’s d effect sizes (≤0.24 for clinical outcomes) and linear regression models compare placebo and treatment arms. For example, PSPRS changes in the AL-108-231 trial showed minimal placebo effect (Cohen’s d = 0.15), emphasizing the need for larger cohorts .
Q. How are microtubule stabilization biomarkers quantified in this compound research?
Techniques include:
Q. What experimental designs are optimal for testing this compound in combination therapies?
Factorial designs or basket trials (e.g., TPI 287 study) allow simultaneous evaluation of Davunetide with Aβ-targeting agents. Synergy is assessed via composite endpoints (e.g., cognitive + biomarker outcomes) .
Q. How do researchers address the translational gap between this compound's neuroprotective effects in vitro and inconsistent clinical outcomes?
Approaches include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
